![molecular formula C18H16N2O2S B12129412 4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B12129412.png)
4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the 2,4-dimethoxyphenyl group: This step involves electrophilic aromatic substitution reactions.
Methylation and thiolation: These steps introduce the methyl and thia groups into the structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its activity as a monoamine oxidase inhibitor.
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: Used as a cross-linking reagent in chemical synthesis.
Tricyclo[4.2.2.2]dodeca-1,3,5,7,9,11-hexaene: A compound with a similar tricyclic structure.
Uniqueness
What sets 4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5,9,11-pentaene apart is its combination of functional groups and tricyclic structure, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H16N2O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C18H16N2O2S/c1-11-4-7-15-17(8-11)23-18-19-14(10-20(15)18)13-6-5-12(21-2)9-16(13)22-3/h4-10H,1-3H3 |
InChI Key |
VHWWBURPXIXUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.